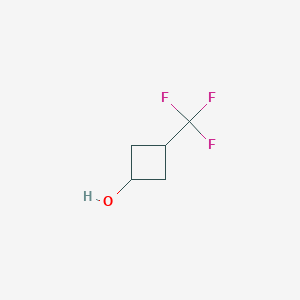

3-(Trifluoromethyl)cyclobutan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(Trifluoromethyl)cyclobutan-1-ol” is a chemical compound with the molecular formula C5H7F3O . It has a molecular weight of 140.11 .

Molecular Structure Analysis

The molecular structure of “3-(Trifluoromethyl)cyclobutan-1-ol” consists of a cyclobutane ring with a trifluoromethyl group and a hydroxyl group attached .Physical And Chemical Properties Analysis

“3-(Trifluoromethyl)cyclobutan-1-ol” is a liquid at room temperature . It has a molecular weight of 140.11 .科学的研究の応用

Chemistry and Synthesis

3-(Trifluoromethyl)cyclobutan-1-ol is a compound that, while not directly mentioned, relates closely to the study and application of cyclobutane derivatives in chemical synthesis. For instance, the synthesis of tris(benzocyclobutadieno)benzene from hexaethynylbenzene through cobalt-catalyzed synthesis reveals the potential of cyclobutane structures in creating complex organic frameworks (R. Diercks & K. Vollhardt, 1986). Similarly, the formation of cyclobutane rings via triflic imide catalyzed [2+2]-cycloaddition of allylsilanes emphasizes the versatility of cyclobutane derivatives in synthesizing structurally diverse compounds (K. Takasu et al., 2006).

Photophysics and Materials Science

The study of photoactive chromophore 2-naphthyl-labeled [n]-ladderanes, which are oligomers of 1,3-cyclobutadiene-1,2-dicarboxylate diesters, illustrates the photophysical properties of cyclobutane-based materials. These studies provide insight into ground-state interchromophore interactions and fluorescence phenomena, highlighting the potential of cyclobutane derivatives in materials science and optical applications (Weijin Li and M. Fox, 1996).

Medicinal Chemistry

In medicinal chemistry, the synthesis of [F-18]-1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid for positron emission tomography, demonstrates the utility of cyclobutane derivatives in developing diagnostic tools for cancer detection (T. Shoup & M. Goodman, 1999). This application is critical for advancing non-invasive imaging techniques that improve cancer diagnosis and treatment planning.

Organic Synthesis and Catalysis

Research on Lewis acid-catalyzed intermolecular [4+2] cycloaddition of 3-alkoxycyclobutanones to aldehydes and ketones showcases the role of cyclobutane derivatives in facilitating regio- and diastereoselective synthesis of complex organic molecules (J. Matsuo et al., 2008). These reactions expand the toolkit for constructing cyclic and acyclic structures crucial for pharmaceutical development and other areas of organic chemistry.

特性

IUPAC Name |

3-(trifluoromethyl)cyclobutan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O/c6-5(7,8)3-1-4(9)2-3/h3-4,9H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAGIAQWWXHRJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)cyclobutan-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide](/img/structure/B2958710.png)

![4-((4-chlorobenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2958715.png)

![4-Methyl-2-[(oxan-4-yl)methoxy]-1,3-thiazole](/img/structure/B2958719.png)

![methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/no-structure.png)

![3-((7-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol](/img/structure/B2958726.png)

![N-(3-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2958728.png)

![5-(Tert-butyl)-3-(4-chlorophenyl)-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2958729.png)

![[5-(3,4-Dimethyl-phenyl)-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-acetic acid](/img/structure/B2958731.png)

![N-(4-chlorophenyl)-2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2958732.png)

![3-(3-methoxyphenyl)-1-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2958733.png)